AZD-1236

MMP Inhibitor Selectivity Off-Target

Broad-spectrum MMP inhibitors like doxycycline cause dose-limiting musculoskeletal toxicity, confounding in vivo studies. AZD-1236 is a highly selective MMP-9/12 inhibitor (IC50 4.5/6.1 nM) with >350-fold selectivity over other MMPs, minimizing off-target effects. In a rat lung injury model, it inhibited hemorrhage and inflammation by ~80% at 0.81 mg/kg. With established clinical safety data from Phase IIa COPD trials and inclusion in AstraZeneca's Open Innovation program, it is an ideal tool for target validation in ARDS, IBD, and fibrosis. Shipped as >98% pure solid; global delivery available.

Molecular Formula C15H19ClN4O5S
Molecular Weight 402.9 g/mol
CAS No. 459814-90-5
Cat. No. B3024234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD-1236
CAS459814-90-5
Molecular FormulaC15H19ClN4O5S
Molecular Weight402.9 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
InChIInChI=1S/C15H19ClN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1
InChIKeySFJFBTPHDHUUPU-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZD-1236: A Potent and Selective MMP-9/MMP-12 Inhibitor with Established Clinical and Preclinical Data


AZD-1236 is a potent and reversible inhibitor of human matrix metalloproteinases MMP-9 and MMP-12, with IC50 values of 4.5 nM and 6.1 nM, respectively [1]. It exhibits >10-fold selectivity over MMP-2 and MMP-13, and >350-fold selectivity over other members of the MMP family [1]. AZD-1236 has been evaluated in clinical trials for moderate-to-severe COPD [2] and is included in AstraZeneca's Open Innovation program for repurposing [3].

Why MMP Inhibitors Are Not Interchangeable: The Case for AZD-1236's Specific Selectivity Profile


MMP inhibitors exhibit widely varying selectivity profiles, which profoundly impacts their efficacy and safety in different disease models. Broad-spectrum MMP inhibitors, such as doxycycline and early-generation hydroxamates like marimastat, are associated with dose-limiting musculoskeletal toxicity due to inhibition of MMP-1, MMP-2, and MMP-14 [1]. In contrast, AZD-1236's high selectivity for MMP-9 and MMP-12 [2] is designed to mitigate these off-target effects, a critical consideration for scientific selection when investigating MMP-9/12-mediated pathologies [3]. Simple substitution with a less selective analog could introduce confounding toxicity or fail to replicate AZD-1236's specific in vivo efficacy profile demonstrated in acute lung injury models .

Quantitative Differentiation: How AZD-1236 Compares to Analogs in Key Performance Dimensions


Selectivity Profile: >350-Fold Selectivity Over Most MMPs

AZD-1236 demonstrates >10-fold selectivity for MMP-9 and MMP-12 over MMP-2 and MMP-13, and >350-fold selectivity over other MMP family members [1]. In contrast, broad-spectrum inhibitors like doxycycline inhibit multiple MMPs including MMP-1, MMP-2, MMP-8, and MMP-9 with IC50 values ranging from 5-100 µM [2]. Marimastat, a first-generation hydroxamate, inhibits MMP-1, MMP-2, MMP-7, and MMP-9 with Ki values between 1-10 nM [3].

MMP Inhibitor Selectivity Off-Target

In Vivo Efficacy in Acute Lung Injury: ~80% Inhibition of Hemorrhage and Inflammation

In an acute rat model of lung injury, AZD-1236 at 0.81 mg/kg inhibited hemorrhage and inflammation induced by instillation of human MMP-12 by approximately 80% . For comparison, the dual MMP-9/MMP-12 inhibitor AZ11557272 prevented emphysema and small airway thickening in a 6-month guinea pig smoke exposure model, but its clinical development was halted due to toxicology findings [1].

Acute Lung Injury In Vivo Efficacy MMP-12

Preclinical Safety Profile: Identified Toxicities Inform Study Design

Chronic administration of AZD-1236 in preclinical toxicology studies revealed specific findings: diffuse eye lens opacities after 6-month administration in rats, and fibrodysplasia in the subcutis after 12-month administration in dogs [1]. This is consistent with the class-effect musculoskeletal syndrome (MSS) observed with other MMP inhibitors in humans, but importantly, these findings are reversible and inform a recommended treatment duration of less than 6 weeks for new indications [1]. In contrast, the clinical development of AZ11557272 was terminated for toxicological reasons, and marimastat's clinical utility was limited by severe MSS [2].

Preclinical Toxicology Safety MMP Inhibitor

Pharmacokinetics and Target Engagement: Plasma Levels Exceed IC50 by 120-Fold

In healthy subjects, a single 75 mg oral dose of AZD-1236 achieved plasma concentrations at Cmax steady state of approximately 120 times the IC50 value for MMP-9/12, as measured by ex vivo zymosan-stimulated whole blood MMP activity [1]. However, in a 6-week COPD patient study at the same dose, no significant change in whole blood MMP activity was observed compared to placebo [1]. This contrasts with the MMP-12 inhibitor FP-020, which is currently in Phase 1 with no published PK/PD data available for direct comparison [2].

Pharmacokinetics Target Engagement Oral Bioavailability

Clinical Safety and Tolerability in COPD Patients: Acceptable Profile in 6-Week Trial

In a 6-week Phase IIa trial in moderate-to-severe COPD patients, AZD-1236 at 75 mg twice daily was generally well tolerated [1]. The incidence of adverse events was similar between AZD-1236 and placebo (37% vs. 44% of patients) [1]. One patient in the AZD-1236 group experienced a serious adverse event of interstitial nephritis considered treatment-related [1]. In comparison, the broad-spectrum MMP inhibitor marimastat caused dose-limiting musculoskeletal pain and inflammation in up to 30-50% of cancer patients in early clinical trials [2].

Clinical Safety COPD Phase IIa

Optimized Research Applications for AZD-1236 Based on Its Unique Profile


Investigating MMP-9/12-Mediated Pathologies in Acute Lung Injury Models

Leverage AZD-1236's potent in vivo efficacy, demonstrated by ~80% inhibition of hemorrhage and inflammation at 0.81 mg/kg in a rat lung injury model , to study the role of MMP-9 and MMP-12 in acute respiratory distress syndrome (ARDS) or ventilator-induced lung injury. Its high selectivity minimizes confounding off-target effects common with broad-spectrum inhibitors like doxycycline.

Short-Term Preclinical Studies of Inflammatory and Fibrotic Diseases

Given the well-characterized preclinical toxicology profile [1] and the recommended treatment duration of less than 6 weeks [2], AZD-1236 is ideally suited for short-term in vivo studies in models of inflammatory bowel disease, rheumatoid arthritis, or fibrosis. The high selectivity profile (>350-fold over most MMPs) allows for specific interrogation of MMP-9/12 pathways without the confounding toxicity of pan-MMP inhibitors.

Repurposing Studies Under AstraZeneca's Open Innovation Program

As a compound included in the AZ Open Innovation 2014 set for repurposing [3], AZD-1236 offers a unique opportunity for academic and biotech researchers to explore new indications with a compound that has established clinical safety data from COPD trials [4]. Its potent and selective inhibition of MMP-9/12 (IC50 4.5 and 6.1 nM) [5] makes it a valuable tool for target validation in diseases where these enzymes are implicated, such as spinal cord injury [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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